9H-fluorene-3-carbaldehyde oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-fluorene-3-carbaldehyde oxime is a chemical compound with the molecular formula C13H9NO . It is also known by other names such as 9-fluorenone oxime, 9H-Fluoren-9-one oxime, Fluoren-9-one oxime, Fluorenone-9-oxime, and 9-Oximinofluorene .
Synthesis Analysis
Oxime esters, which include this compound, are emerging as the first-line building blocks in modern heterocyclic chemistry . They can be easily prepared from a simple reaction of easily available oximes with an acyl halide or anhydride . They act as efficient directing groups for the C–H activation reaction in aromatic or vinylic systems to construct new C–N bonds .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
A strategic approach for Csp3–H functionalization of 9H-fluorene has been described . This approach involves an acceptorless dehydrogenation and borrowing hydrogen approach .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.217 Da and a monoisotopic mass of 195.068420 Da .Scientific Research Applications
Synthesis of New Compounds
9H-fluorene-3-carbaldehyde oxime serves as a precursor in the synthesis of complex molecules. For instance, the compound has been involved in the creation of Schiff base compounds showing unique UV properties. Wen-zhong (2011) synthesized two new Schiff base compounds using 9H-fluorene-9-carbaldehyde, which were characterized by their UV-Vis spectra, demonstrating the influence of solvents and molecular structure on absorption spectra Study on synthesis of two new fluorene Schiff base compounds and their UV properties.
Photocatalysis
In the field of photocatalysis, 9H-fluorene derivatives have been employed as metal-free and additive-free photocatalysts for the selective oxidation of alcohols under visible light. Schilling et al. (2018) demonstrated that 9-fluorenone can catalyze the oxidation of various alcohols, including aliphatic, heteroaromatic, aromatic, and alicyclic compounds, using air/oxygen as an oxidant. This research underscores the potential of fluorene derivatives in green chemistry applications Metal-Free Catalyst for Visible-Light-Induced Oxidation of Unactivated Alcohols Using Air/Oxygen as an Oxidant.
Molecular Structure and Reactivity
Research has also focused on understanding the molecular structure and reactivity of fluorene derivatives. For example, the intramolecular hydrogen bonding and stacking behavior of 9-oxo-9H-fluorene-1-carboxylic acid were explored by Coté et al. (1996), providing insights into the structural characteristics that influence the physical and chemical properties of fluorene compounds 1-Carboxyfluorenone: an intramolecularly hydrogen-bonded γ-keto acid.
Fluorescence Probes
Furthermore, fluorene derivatives have been investigated for their potential in fluorescence-based applications. Tanaka et al. (2001) conducted a study on the design of fluorescein-based fluorescence probes, which, although not directly involving this compound, exemplifies the broader research interest in fluorene compounds for developing sensitive and functional probes for biological and environmental sensing Rational design of fluorescein-based fluorescence probes. Mechanism-based design of a maximum fluorescence probe for singlet oxygen.
Mechanism of Action
Oxime Compounds
Oxime compounds, such as 9H-fluorene-3-carbaldehyde oxime, are often used as building blocks in heterocyclic chemistry . Oxime derivatives show high reaction activities in the N–O bond cleavage involved in organic transformation because of their weaker N–O σ bond .
Mode of Action
In general, oxime esters in cyclization reactions act as both internal oxidants and a precursor which participates in the framework of the final product . Mostly, N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process to form intermediates .
Biochemical Pathways
Oxime esters are emerging as the first-line building blocks in modern heterocyclic chemistry . They are used in the synthesis of various 5-membered heterocycles such as pyrrole, imidazole, furane, triazole, thiazole, pyrroline, isoxazoline, pyrazolines, etc . Moreover, they are used in the synthesis of 6-membered heterocycles such as quinoline, isoquinoline, pyridine, benzene, and pyrimidines .
properties
IUPAC Name |
(NE)-N-(9H-fluoren-3-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c16-15-9-10-5-6-12-8-11-3-1-2-4-13(11)14(12)7-10/h1-7,9,16H,8H2/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAWVRUIQVKFGPA-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C=NO)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=C(C=C(C=C2)/C=N/O)C3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.